molecular formula C19H25N5O3 B2404602 8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 674813-06-0

8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2404602
CAS No.: 674813-06-0
M. Wt: 371.441
InChI Key: DQFCITSNDDECTE-UHFFFAOYSA-N
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Description

8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Substituents: Functional groups such as the methoxyphenyl and methylbutyl groups are introduced through substitution reactions, often using reagents like alkyl halides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

8-[(4-methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-12(2)9-10-24-15-16(23(3)19(26)22-17(15)25)21-18(24)20-11-13-5-7-14(27-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,20,21)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFCITSNDDECTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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